molecular formula C16H24N2O15P2 B1217929 dTDP-4-dehydro-beta-L-rhamnose

dTDP-4-dehydro-beta-L-rhamnose

Katalognummer: B1217929
Molekulargewicht: 546.31 g/mol
InChI-Schlüssel: PSXWNITXWWECNY-LPVGZGSHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DTDP-4-dehydro-beta-L-rhamnose is a dTDP-sugar having 4-dehydro-beta-L-rhamnose as the sugar component. It is an intermediate in dTDP-rhamnose biosynthesis. It is a conjugate acid of a this compound(2-).

Wissenschaftliche Forschungsanwendungen

Role in Biosynthesis

Biosynthetic Pathway
dTDP-4-dehydro-beta-L-rhamnose is an intermediate in the biosynthesis of L-rhamnose, which is integral to the structure of various polysaccharides and glycoproteins found in bacteria, plants, and fungi. The pathway begins with α-D-glucopyranose 1-phosphate, which is converted through several enzymatic steps into this compound. This compound is then reduced to β-L-rhamnopyranose by the enzyme dTDP-4-dehydrorhamnose reductase (RmlD) .

Applications in Microbiology

Pathogen Targeting
Research indicates that targeting the biosynthetic pathway of this compound can be a viable strategy for developing antimicrobial agents. For instance, the inhibition of L-rhamnose production in Trichomonas vaginalis has been shown to disrupt its virulence by altering the structure of lipoglycans on its surface . This makes the L-rhamnose biosynthetic pathway an attractive pharmacological target for treating infections caused by this pathogen.

Virulence Factor
In Streptococcus pyogenes, this compound is essential for synthesizing the Group A carbohydrate, a key virulence factor. Disruption of this pathway can attenuate the pathogen's ability to cause disease . This highlights the potential for developing drugs that target this specific biosynthetic route.

Drug Development

Antibacterial Agents
The unique presence of L-rhamnose in bacterial cell walls but not in mammalian cells presents an opportunity for developing selective antibacterial agents. Compounds that inhibit enzymes involved in the conversion of this compound to L-rhamnose could serve as novel antibiotics .

Vaccine Development
this compound has also been implicated in enhancing the immunogenicity of vaccines. For example, rhamnose-containing structures have been shown to increase the effectiveness of tumor-associated carbohydrate antigen vaccines by promoting a stronger immune response . This suggests that incorporating rhamnose derivatives into vaccine formulations could improve their efficacy.

Case Studies

StudyOrganismApplicationFindings
Study 1Trichomonas vaginalisAntimicrobial TargetInhibition of L-rhamnose production alters virulence .
Study 2Streptococcus pyogenesVirulence FactorDisruption of this compound synthesis reduces pathogenicity .
Study 3Tumor VaccinesImmunogenicity EnhancementRhamnose incorporation increases vaccine efficacy .

Eigenschaften

Molekularformel

C16H24N2O15P2

Molekulargewicht

546.31 g/mol

IUPAC-Name

[(2R,3R,4S,6S)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H24N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-10,12-13,15,19,21-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,12+,13+,15+/m0/s1

InChI-Schlüssel

PSXWNITXWWECNY-LPVGZGSHSA-N

SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Isomerische SMILES

C[C@H]1C(=O)[C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O

Kanonische SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-4-dehydro-beta-L-rhamnose
Reactant of Route 2
dTDP-4-dehydro-beta-L-rhamnose
Reactant of Route 3
dTDP-4-dehydro-beta-L-rhamnose
Reactant of Route 4
dTDP-4-dehydro-beta-L-rhamnose
Reactant of Route 5
Reactant of Route 5
dTDP-4-dehydro-beta-L-rhamnose
Reactant of Route 6
dTDP-4-dehydro-beta-L-rhamnose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.